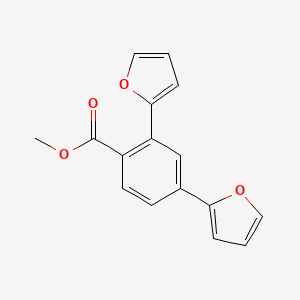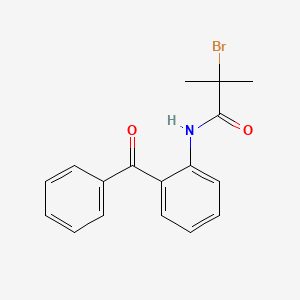
N-(2-benzoylphényl)-2-bromo-2-méthylpropanamide
Vue d'ensemble
Description
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a bromo-substituted methylpropanamide moiety
Applications De Recherche Scientifique
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.
Material Science: It is employed in the development of advanced materials, including polymers and nanocomposites.
Biological Studies: It serves as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .
Mode of Action
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide interacts with PPARγ, acting as a potent and selective agonist .
Biochemical Pathways
The activation of PPARγ by N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide affects several biochemical pathways. These include pathways involved in lipogenesis and fatty acid metabolism, which are upregulated in adipose tissue . In muscle tissue, the expression of genes involved in oxidative glucose metabolism is increased, while the expression of genes involved in fatty acid transport and oxidation is decreased .
Pharmacokinetics
The compound has a relatively high LogP value of 3.86, suggesting it is lipophilic and may have good membrane permeability . Its water solubility is estimated to be low, which could impact its bioavailability .
Result of Action
The activation of PPARγ by N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide leads to a number of molecular and cellular effects. These include increased lipogenesis and fatty acid metabolism in adipose tissue, and enhanced oxidative glucose metabolism in muscle tissue . These changes can lead to improved insulin sensitivity and glucose homeostasis, making the compound potentially useful in the treatment of type 2 diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide typically involves the acylation of 2-amino-benzophenone with bromoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and safety. For instance, a flow platform can be used to combine a solution of the starting material with a stream containing the acylating agent, followed by an intramolecular cyclization reaction .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoyl group can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution Reactions: Formation of N-(2-benzoylphenyl)-2-azido-2-methylpropanamide or N-(2-benzoylphenyl)-2-thiocyanato-2-methylpropanamide.
Oxidation Reactions: Formation of N-(2-carboxyphenyl)-2-bromo-2-methylpropanamide.
Reduction Reactions: Formation of N-(2-benzoylphenyl)-2-bromo-2-methylpropanol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-benzoylphenyl)-2-bromoacetamide
- N-(2-benzoylphenyl)-2-bromobenzamide
- N-(2-benzoylphenyl)acetamide
Uniqueness
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide is unique due to the presence of the bromo-substituted methylpropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science.
Propriétés
IUPAC Name |
N-(2-benzoylphenyl)-2-bromo-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c1-17(2,18)16(21)19-14-11-7-6-10-13(14)15(20)12-8-4-3-5-9-12/h3-11H,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQYNXWNHZZUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


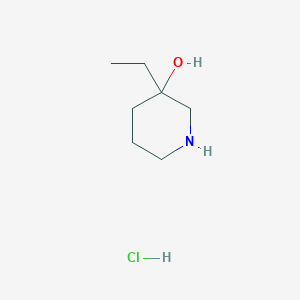
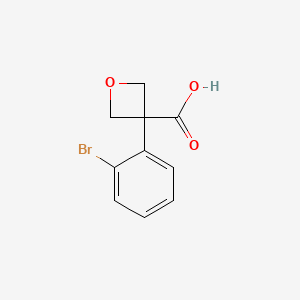
![N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1470946.png)
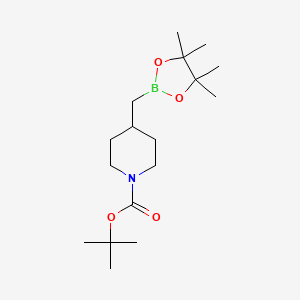
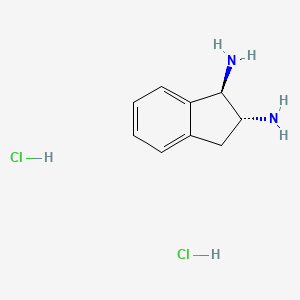
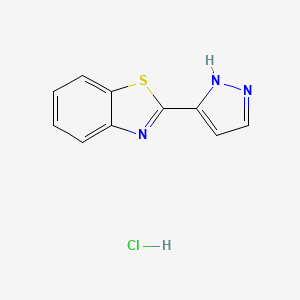
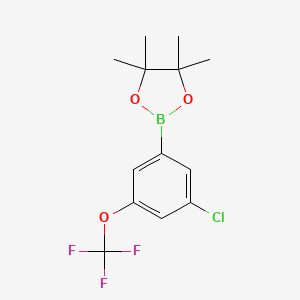
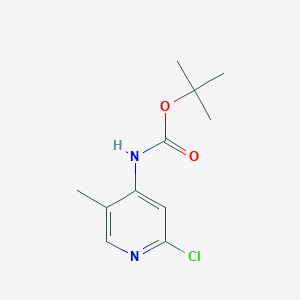

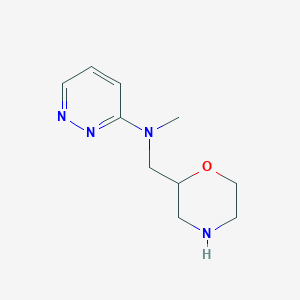
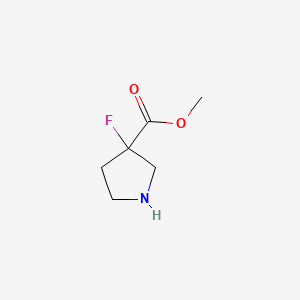
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1470962.png)
![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)
